![molecular formula C10H11NO2 B12904352 2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione CAS No. 190450-05-6](/img/structure/B12904352.png)
2-(Prop-2-en-1-yl)-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: is a heterocyclic compound that features a fused cyclopentane and pyrrole ring system
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione can be achieved through several methods. One common approach involves the use of an Au(I)-catalyzed rearrangement/cyclization cascade. This method starts with 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol and primary amines or ammonium acetate to produce polysubstituted pyrroles in moderate to good yields .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
化学反应分析
Types of Reactions:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the allyl group, to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.
科学研究应用
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
2-Phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole: This compound shares a similar core structure but with different substituents.
2-Allyl-6-phenyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione: Another closely related compound with a phenyl group.
Uniqueness:
2-Allyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrole-1,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group, in particular, offers unique reactivity compared to other similar compounds.
属性
CAS 编号 |
190450-05-6 |
|---|---|
分子式 |
C10H11NO2 |
分子量 |
177.20 g/mol |
IUPAC 名称 |
2-prop-2-enyl-6,6a-dihydro-1H-cyclopenta[c]pyrrole-3,5-dione |
InChI |
InChI=1S/C10H11NO2/c1-2-3-11-6-7-4-8(12)5-9(7)10(11)13/h2,5,7H,1,3-4,6H2 |
InChI 键 |
XUPLXHDCVHQSSN-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1CC2CC(=O)C=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



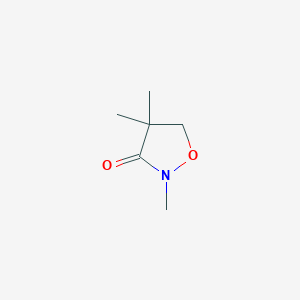
![5-{[(2-Methylprop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12904287.png)
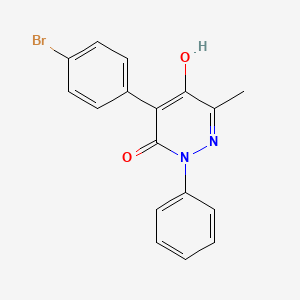

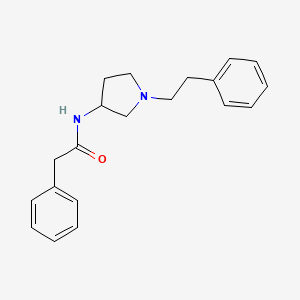
![4-[(4-Oxocyclohexa-2,5-dien-1-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12904307.png)
![1-{1-[Methoxy(phenyl)methyl]-1H-1,2,4-triazol-3-yl}cyclohexan-1-ol](/img/structure/B12904314.png)
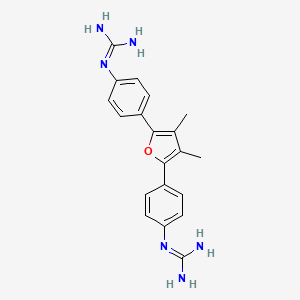

![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-[2-(phenylmethoxy)phenyl]-](/img/structure/B12904324.png)

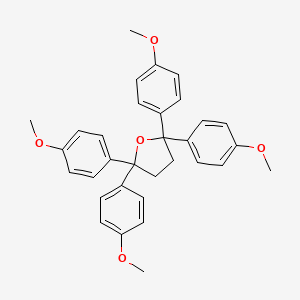
![(4R)-1-[(Benzyloxy)carbonyl]-4-hydroxy-L-prolylglycine](/img/structure/B12904335.png)
